molecular formula C12H10N2O B12967565 9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one

9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B12967565
M. Wt: 198.22 g/mol
InChI Key: AKJVVWCSUIOIFP-UHFFFAOYSA-N
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Description

9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring. It has garnered significant interest due to its potential biological activities, including antineoplastic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method utilizes quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . The reaction is operationally simple and catalyst-free, making it a green and efficient approach.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the visible light-mediated synthesis has been demonstrated by gram-scale synthesis . This suggests potential for industrial application using similar methodologies.

Chemical Reactions Analysis

Types of Reactions

9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the ring system.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities.

Scientific Research Applications

9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with cellular targets, leading to antineoplastic effects. The compound likely interferes with DNA synthesis and repair mechanisms, thereby inhibiting the proliferation of cancer cells . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the methyl group at the 9-position.

    Indolo[1,2-a]quinoxalin-4(5H)-one: Contains an indole ring instead of a pyrrole ring.

    Imidazo[1,5-a]quinoxalin-4(5H)-one: Contains an imidazole ring instead of a pyrrole ring.

Uniqueness

9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the methyl group at the 9-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its antineoplastic properties compared to its analogs .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

9-methyl-5H-pyrrolo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C12H10N2O/c1-8-4-2-5-9-11(8)14-7-3-6-10(14)12(15)13-9/h2-7H,1H3,(H,13,15)

InChI Key

AKJVVWCSUIOIFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)C3=CC=CN32

Origin of Product

United States

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